2,5-二苯基嘧啶
描述
2,5-Diphenylpyrimidine is a chemical compound with the molecular weight of 301.17 . It appears as a white to off-white powder or crystals . It is a nucleobase derivative .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 2,5-Diphenylpyrimidine has been performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones were synthesized, as starting materials, via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .Molecular Structure Analysis
The molecular structure of 2,5-Diphenylpyrimidine is more distorted due to the presence of pyrazolyl and phenyl groups in the neighboring positions 4 and 5 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving 2,5-Diphenylpyrimidine have been studied. For instance, a new synthetic approach to obtaining 2,4,6-trisubstituted pyrimidine involved the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde . Another study reported an efficient and convenient Biginelli-like reaction one-pot synthesis of a series of 4-aryl-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one and 4-aryl-5,6-diphenylpyrimidine derivatives under solvent-free conditions from the reaction of aromatic aldehydes, 1,2-diphenylethanone, urea, guanidine carbonate or acetamidine hydrochloride .Physical and Chemical Properties Analysis
2,5-Diphenylpyrimidine is a white to off-white powder or crystals . It has a melting point of 133.5-135.2 degrees Celsius .科学研究应用
抗炎应用
抗炎化合物的合成:Kuvaeva 等人(2022 年)的一项研究重点是合成一种新型羟基嘧啶衍生物的水溶性形式,该衍生物显示出作为抗炎剂的潜力。这种化合物衍生自 5-丁基-6-羟基-2,3-二苯基嘧啶-4(3H)-酮,表明二苯基嘧啶在开发抗炎药物中的作用 (Kuvaeva 等人,2022 年)。
用于抗炎活性的新型嘧啶类似物:Kumar 等人(2011 年)合成了一系列二苯基嘧啶类似物,并评估了它们的抗炎和抗菌活性。这突出了二苯基嘧啶衍生物在药物研究中的多功能性 (Kumar 等人,2011 年)。
用于疾病治疗的抑制剂
- 用于治疗白血病的 BTK 抑制剂:Liu 等人(2017 年)报道了将二苯基嘧啶衍生物设计为有效的布鲁顿氏酪氨酸激酶 (BTK) 抑制剂。这些化合物在抑制 B 细胞淋巴瘤细胞系增殖方面显示出有希望的结果,表明它们在治疗 B 细胞淋巴母细胞白血病方面的潜力 (Liu 等人,2017 年)。
用于癌症治疗的激酶抑制
- 用于克服耐药性的 EGFR 抑制剂:Song 等人(2017 年)的一项研究合成了二苯基嘧啶衍生物,以靶向癌症中的 EGFRT790M 突变。这些化合物,特别是化合物 10e,对这种突变酶显示出很强的效力,表明它们在克服癌症治疗中的耐药性方面具有潜在用途 (Song 等人,2017 年)。
抗疟疾研究
- 抗疟疾激酶抑制剂:Toviwek 等人(2021 年)制备了 N2,N4-二苯基嘧啶-2,4-二胺并评估了它们的抗疟疾活性。这项研究扩展了人们对这种支架的抗疟疾 SAR 的理解,为疟疾的潜在新疗法提供了见解 (Toviwek 等人,2021 年)。
神经退行性疾病治疗
- 阿尔茨海默病治疗:Kumar 等人(2018 年)研究了 4,6-二苯基嘧啶衍生物作为治疗阿尔茨海默病的一胺氧化酶 (MAO) 和乙酰胆碱酯酶酶的抑制剂。他们的研究结果表明这些化合物是选择性和有效的抑制剂,突出了二苯基嘧啶衍生物在治疗神经退行性疾病方面的潜力 (Kumar 等人,2018 年)。
作用机制
安全和危害
未来方向
Research on 2,5-Diphenylpyrimidine and its derivatives is ongoing. For instance, a study has demonstrated that LED-activated, photoredox-mediated, Pd (OAc)2-catalyzed C–H arylation may successfully produce unprecedented mono- and bis-phenyl derivatives of functionality-rich 2,6-diphenylpyrimidine substrates at room temperature . Another study has prepared a series of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials .
属性
IUPAC Name |
2,5-diphenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRZXKTUUUXKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353835 | |
Record name | 2,5-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29134-16-5 | |
Record name | 2,5-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。